

physical and chemical properties of 1-Bromo-2-(bromodifluoromethyl)cyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Bromo-2-(bromodifluoromethyl)cyclohexane
Cat. No.:	B080720

[Get Quote](#)

An In-depth Technical Guide on 1-Bromo-2-(bromodifluoromethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(bromodifluoromethyl)cyclohexane is a halogenated organic compound that has attracted interest in chemical research, particularly for its potential applications in organic synthesis and as a building block for more complex molecules.^{[1][2]} Its structure, featuring a cyclohexane ring with both a bromine atom and a bromodifluoromethyl group, provides unique reactivity and makes it a valuable intermediate.^[1] The presence of the electron-withdrawing difluoromethyl group and the bromine atoms allows for a variety of chemical transformations.^{[1][2]} This guide provides a comprehensive overview of the known physical and chemical properties of **1-Bromo-2-(bromodifluoromethyl)cyclohexane**, along with comparative data and potential synthetic pathways.

Physical and Chemical Properties

Quantitative data for **1-Bromo-2-(bromodifluoromethyl)cyclohexane** is summarized below. For context, properties of similar brominated and fluorinated cyclohexane derivatives are also included.

Table 1: Physical and Chemical Properties of **1-Bromo-2-(bromodifluoromethyl)cyclohexane** and Related Compounds[1]

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	LogP	Key Substituents	CAS No.
1-Bromo-2-(bromodifluoromethyl)cyclohexane	C ₇ H ₁₀ Br ₂ F ₂	291.96	108	3.93	-Br, -CF ₂ Br	14737-09-8
(Bromomethyl)cyclohexane	C ₇ H ₁₃ Br	177.08	76 - 77 °C @ 26 mmHg[3]	N/A	-Br (methyl substitution)	2550-36-9
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane	C ₁₂ H ₂₃ BrO	263.21	N/A	N/A	-Br, -O-(4-methylpentan-2-yl)	1249024-52-9
1-Bromo-2-(pentyloxy)cyclohexane	C ₁₁ H ₂₁ BrO	249.19	N/A	N/A	-Br, -O-pentyl	1247608-91-8
(2-Bromoethyl)cyclohexane	C ₈ H ₁₅ Br	191.11	N/A	N/A	-Br (ethyl chain)	1647-26-3

Key Observations:

- **1-Bromo-2-(bromodifluoromethyl)cyclohexane** possesses the highest molecular weight among the compared compounds due to the presence of two bromine atoms and two fluorine atoms.[1]

- The bromodifluoromethyl group distinguishes it from analogs containing oxygen, which affects its polarity and hydrophobicity.[1]
- The LogP value suggests that this compound is more hydrophobic than non-fluorinated bromocyclohexanes.[1]

Chemical Reactivity and Synthetic Applications

1-Bromo-2-(bromodifluoromethyl)cyclohexane is a versatile reagent in organic synthesis.[1][2] The bromine atoms can act as leaving groups in various reactions, while the difluoromethyl group can influence the electronic properties of the molecule and impart desirable characteristics to the final products, such as increased lipophilicity and metabolic stability.[1][2]

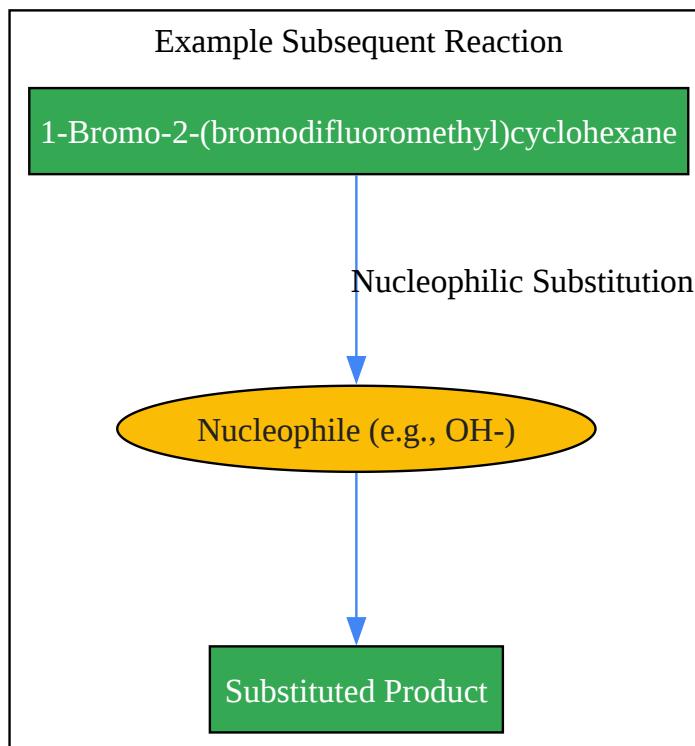
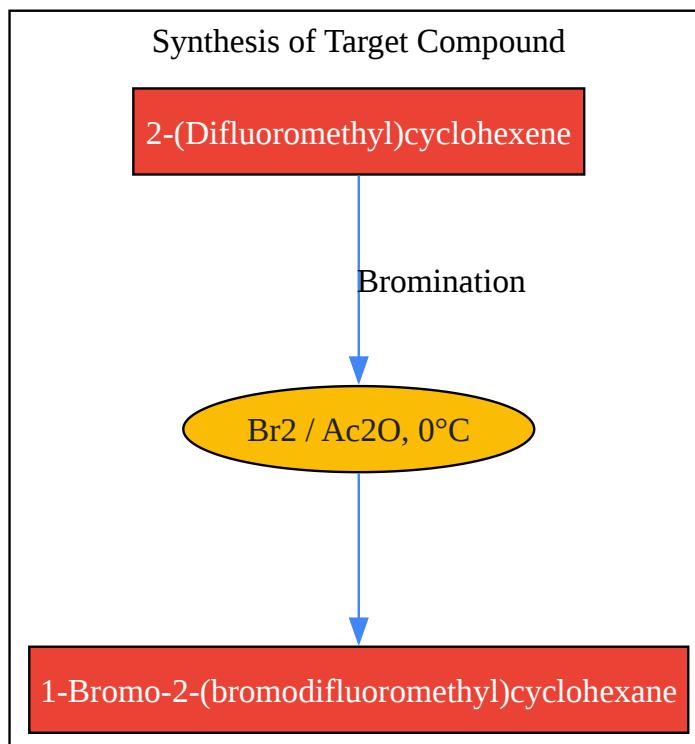
Key Reactions:

- Substitution Reactions: The bromine atoms can be replaced by various nucleophiles, such as hydroxide ions, to form corresponding alcohols.[1]
- Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride to produce difluoromethylcyclohexane.[1]
- Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize the compound to form derivatives of cyclohexanone.[1]

Synthetic Utility:

- Synthetic Intermediate: It serves as a crucial intermediate for creating more complex organic molecules.[1]
- Pharmaceutical and Agrochemical Research: The difluoromethyl moiety is a bioisostere for hydroxyl or thiol groups, making this compound a valuable building block in the synthesis of drug candidates and new pesticides.[2] The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance pharmacokinetic properties.[2]

Experimental Protocols



Detailed experimental protocols for the synthesis of **1-Bromo-2-(bromodifluoromethyl)cyclohexane** are not readily available in public literature. However,

general synthetic strategies for related brominated cyclohexanes can provide insight into potential methodologies.

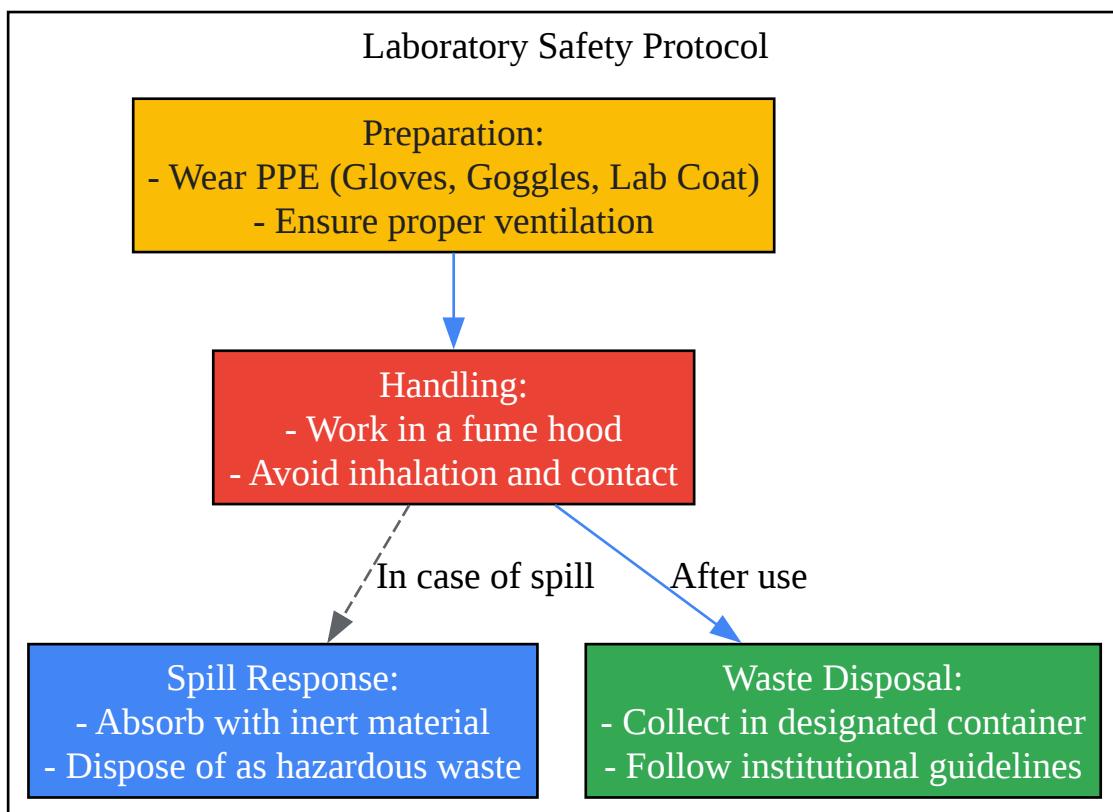
General Synthesis Strategies:

- **Bromination of Cyclohexene Derivatives:** One potential route involves the bromination of a suitable cyclohexene precursor, such as 2-(difluoromethyl)cyclohexene, using Br_2 in acetic anhydride at 0°C.[1]
- **Radical Bromination:** Another approach is the radical bromination of 2-(difluoromethyl)cyclohexane using N-bromosuccinimide (NBS) and a radical initiator like AIBN.[1]
- **Halogen Exchange:** Synthesis could also be achieved through a halogen exchange reaction, for instance, by treating 2-(chlorodifluoromethyl)cyclohexane with lithium bromide in DMF at 80°C.[1]

A logical workflow for a potential synthesis and subsequent reaction of the target compound is visualized below.

[Click to download full resolution via product page](#)

Caption: Potential synthesis and reaction workflow.


Safety and Handling

While specific safety data for **1-Bromo-2-(bromodifluoromethyl)cyclohexane** is not extensively documented, general precautions for handling halogenated organic compounds should be followed. Many similar compounds are classified as irritants and may be harmful if swallowed or inhaled.[\[4\]](#)[\[5\]](#) They can also be toxic to aquatic life.[\[4\]](#)

General Safety Recommendations:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[\[5\]](#)[\[6\]](#)
- Ventilation: Use only in a well-ventilated area.[\[5\]](#)[\[6\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe mist, vapors, or spray. Keep away from open flames and hot surfaces.[\[3\]](#)[\[4\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[3\]](#)[\[4\]](#)

The following diagram illustrates a standard safety protocol for handling such chemical compounds in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: Standard laboratory safety workflow.

Conclusion

1-Bromo-2-(bromodifluoromethyl)cyclohexane is a compound with significant potential in synthetic chemistry. Its unique combination of functional groups allows for diverse chemical transformations, making it a valuable precursor for the development of new pharmaceuticals and agrochemicals. Further research into its properties and reactivity is warranted to fully explore its applications. Researchers and drug development professionals should consider this compound as a versatile tool in their synthetic endeavors, while adhering to strict safety protocols during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2-(bromodifluoromethyl)cyclohexane | 117711-58-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-Bromo-2-(bromodifluoromethyl)cyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080720#physical-and-chemical-properties-of-1-bromo-2-bromodifluoromethyl-cyclohexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com